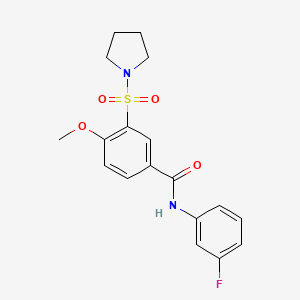![molecular formula C16H14N4O5 B7706011 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B7706011.png)
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide typically involves the following steps:
Formation of the Furan-2-yl-1,2,4-oxadiazole Core: This can be achieved by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Attachment of the Butanamide Group: The oxadiazole intermediate is then reacted with a suitable butanoyl chloride derivative under basic conditions to introduce the butanamide group.
Introduction of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced via a nucleophilic substitution reaction using 3-nitroaniline and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the oxadiazole and nitrophenyl groups.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Another oxadiazole derivative with similar biological activities.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: A triazole derivative with comparable pharmacological properties.
Uniqueness
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both the furan and nitrophenyl groups enhances its reactivity and potential bioactivity compared to other similar compounds .
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-14(17-11-4-1-5-12(10-11)20(22)23)7-2-8-15-18-16(19-25-15)13-6-3-9-24-13/h1,3-6,9-10H,2,7-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXGCWNIUPGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7705941.png)
![N-(2,3-Dimethylphenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide](/img/structure/B7705942.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B7705951.png)
![3-[3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B7705957.png)

![N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B7705986.png)






![N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B7706036.png)
